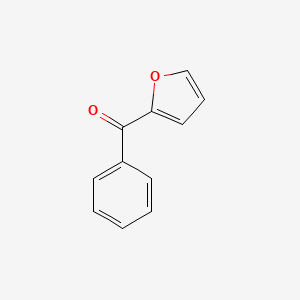

2-benzoylfuran

描述

Structure

3D Structure

属性

IUPAC Name |

furan-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLNTRZMHKNJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181399 | |

| Record name | Methanone, 2-furanylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-59-0 | |

| Record name | Methanone, 2-furanylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 2-furanylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Furan and Benzofuran Scaffolds in Heterocyclic Chemistry

Furan (B31954) and benzofuran (B130515) are fundamental five-membered heterocyclic aromatic rings containing an oxygen atom. These scaffolds are of paramount importance in heterocyclic chemistry due to their widespread presence in natural products and their utility as precursors in organic synthesis. researchgate.net The furan ring is considered a π-electron-excessive heteroarene, which influences its reactivity, making electrophilic substitution and metalation reactions occur regioselectively at the C(2) position. researchgate.net

In medicinal chemistry, the furan and benzofuran moieties are considered "privileged structures" because they are integral components of many biologically active compounds. acs.orgnih.gov Benzofuran, which consists of a furan ring fused to a benzene (B151609) ring, is a common structural motif in numerous natural products, including alkaloids and terpenoids, which exhibit a range of biological activities. numberanalytics.com Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant activities. nih.govresearchgate.netmedcraveonline.comnih.gov The versatility of these scaffolds makes them attractive starting points for the design and synthesis of novel therapeutic agents. nih.gov

Historical Context and Evolution of Research on 2 Benzoylfuran Investigations

The synthesis of the benzofuran (B130515) ring was first reported by Perkin in 1870, marking a significant milestone in heterocyclic chemistry. acs.orgnih.gov The acylation of furan (B31954), a key reaction for the synthesis of compounds like 2-benzoylfuran, has been a subject of study for a considerable time. Early methods often involved the use of catalysts like aluminum chloride, which typically resulted in modest yields. google.com An early documented synthesis of this compound involved the reaction of furan with benzoyl chloride in the presence of a boron trifluoride-ethyl etherate complex. google.com Another early report on 2-phenyl-4-benzoylfuran was published in the Journal of the American Chemical Society in 1938. acs.org

The evolution of research on this compound has seen a shift from fundamental synthesis to the exploration of its utility in creating more complex and functional molecules. For instance, in a 2015 study, this compound was used as a starting material for the synthesis of 2-salicyloylfurans through a reaction with iodine and DBU. urfu.ru More recent research has focused on leveraging the this compound scaffold for the development of advanced materials. For example, it has been fused with aromatic units to create solid luminescent materials with high thermal stability and photostability. researchgate.netmdpi.comwindows.net These materials have shown potential as chiral fluorescent probes. mdpi.comwindows.net

Contemporary Research Imperatives and Future Trajectories for 2 Benzoylfuran

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic structures like 2-aroylbenzofurans. These methods offer efficient pathways for carbon-carbon and carbon-heteroatom bond formation, often under mild conditions. Palladium and copper are among the most extensively used metals, facilitating a wide array of transformations including cross-coupling, cyclization, and oxidation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is at the forefront of modern organic synthesis, enabling the construction of benzofuran (B130515) scaffolds through various cross-coupling strategies. These reactions are valued for their high efficiency and broad substrate scope.

Palladium-catalyzed cross-coupling reactions involving furoyl chlorides serve as a direct method for introducing the benzoyl group or its precursors onto a furan (B31954) ring. Acyl chlorides, such as 2-furoyl chloride, can be coupled with various organometallic reagents in reactions like the Stille or Suzuki couplings.

One notable approach involves the Stille cross-coupling, where an organotin reagent is coupled with an organic halide or acyl chloride. For instance, a neighboring tertiary amino group in an organotin reagent has been shown to accelerate the palladium-catalyzed arylation of furoyl chloride by a factor of one hundred. rsc.org Similarly, palladium-catalyzed Stille cross-coupling reactions of bromophosphinines with organotin derivatives containing furyl residues have been reported. academie-sciences.fr

The Sonogashira coupling of acyl chlorides, including 2-furoyl chloride, with terminal alkynes can also be achieved using palladium catalysts, sometimes in conjunction with a copper co-catalyst, to produce alkynyl ketones which are versatile intermediates. eie.gr Furthermore, tetranuclear palladium complexes featuring C,N-bidentate furoylhydrazone have demonstrated good catalytic activity in Suzuki-Miyaura coupling reactions. researchgate.net

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with 2-Furoyl Chloride

| Coupling Type | Organometallic Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Stille Coupling | Organotin Reagent | Palladium Catalyst | Aryl/Vinyl Ketone | rsc.org |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst | Alkynyl Ketone | eie.gr |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Tetranuclear Palladium Complex | Aryl Ketone | researchgate.net |

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for benzofuran synthesis. organic-chemistry.orgwikipedia.org This methodology is frequently employed to construct the benzofuran core through a coupling-cyclization sequence.

A common strategy involves the coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. researchgate.net This approach has been refined to a one-pot process, enhancing synthetic efficiency. nih.gov For example, 2,3-disubstituted benzo[b]furans can be readily prepared under mild conditions by the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org This method has proven effective for a range of aryl- and vinylic-substituted alkynes, yielding the cyclization products in excellent yields. organic-chemistry.org

The Sonogashira reaction is also integral to multicomponent syntheses. A palladium-catalyzed three-component reaction of 2-bromophenols, phenacyl bromides, and paraformaldehyde has been developed for the synthesis of 2-aroylbenzofurans. thieme-connect.comthieme-connect.com This reaction demonstrates the versatility of palladium catalysis in assembling complex molecules from simple precursors. thieme-connect.comthieme-connect.com The development of copper-free Sonogashira conditions has further expanded the utility of this reaction, allowing for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides using an inexpensive alkyne source. beilstein-journals.org

Coupling with Furoyl Chlorides

Copper-Catalyzed Cyclization-Oxidation Tandem Reactions

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed tandem reactions, particularly those involving cyclization and oxidation, have emerged as powerful tools for benzofuran synthesis.

A notable example is the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes in a one-pot procedure. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by a copper-catalyzed aerobic oxidative cyclization. rsc.org This method is applicable to a wide variety of phenol and alkyne substrates. rsc.org

Another approach involves the synthesis of benzo[b]furans via intramolecular C–O bond formation. nih.gov In a one-pot process, iron(III) catalyzes the regioselective halogenation of an aryl ring on a 1-arylketone substrate, which is then followed by a copper-catalyzed O-arylation to form the benzofuran ring system. nih.gov Interestingly, it was discovered that even trace amounts of copper (as low as 14 ppm) could effectively catalyze the intramolecular O-arylation step. nih.gov More recently, a copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines has been developed, which proceeds through a radical addition and intramolecular cyclization cascade to produce tetrahydrobenzofuro[3,2-b]quinolines. nih.gov

Other Transition Metal Catalysis in Benzofuran Synthesis

While palladium and copper dominate the field, other transition metals have also been successfully employed in the synthesis of benzofurans.

Iron: As mentioned previously, iron(III) chloride can be used to catalyze the regioselective iodination of 1-arylketones, which then undergo copper-catalyzed cyclization to form 2-arylbenzo[b]furans. nih.gov This demonstrates a cooperative catalytic system involving two different nonprecious metals. nih.gov

Nickel: Nickel catalysts have been developed for Sonogashira-type couplings. For instance, a nickel-catalyzed coupling of non-activated alkyl halides with acetylene (B1199291) has been achieved, which requires a copper co-catalyst but not palladium. wikipedia.org

Gold and Silver: Gold-promoted catalysis has been used for the formation of the benzofuran nucleus by reacting alkynyl esters with quinols. acs.org This reaction utilizes a JohnPhosAuCl/AgNTf₂ catalyst system. acs.org

Platinum: Platinum(II) chloride has been shown to catalyze the cyclization of o-alkynylphenyl acetals to produce 3-(α-alkoxyalkyl)benzofurans in high yields.

Table 2: Overview of Various Transition Metals in Benzofuran Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Iron(III) Chloride | Halogenation/O-Arylation (with Cu) | 1-Arylketones | 2-Arylbenzo[b]furans | nih.gov |

| Nickel | Sonogashira Coupling (with Cu) | Alkyl Halides, Acetylene | Alkynes | wikipedia.org |

| Gold/Silver | Cyclization | Alkynyl Esters, Quinols | Benzofurans | acs.org |

| Platinum(II) Chloride | Cyclization | o-Alkynylphenyl Acetals | 2,3-Disubstituted Benzofurans |

Organometallic Reagent-Based Syntheses

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used for forming carbon-carbon bonds. solubilityofthings.commsu.edulibretexts.org Their reaction with carbonyl compounds is a fundamental transformation in organic synthesis.

In the context of this compound, these reagents are typically used to synthesize derivatives by attacking the electrophilic carbonyl carbon. For example, the reaction of 2-acylfurans with Grignard reagents or organolithium reagents leads to the formation of tertiary alcohols after an aqueous workup. dur.ac.uk This provides a straightforward route to a variety of substituted alcohol derivatives from a common 2-acylfuran precursor.

The preparation of organometallic reagents themselves often involves the reaction of an alkyl or aryl halide with a metal like lithium or magnesium. msu.edu These reagents are highly reactive and must be handled under anhydrous conditions as they react readily with protic solvents like water. msu.edu

More specialized organometallic reagents have also been developed. For instance, new functionalized organocopper reagents can be prepared via a halogen-copper exchange reaction. uni-muenchen.de These reagents can then react with electrophiles like 2-furoyl chloride to yield ketone products. uni-muenchen.de The choice of organometallic reagent and reaction conditions allows for a high degree of control over the synthetic outcome, making these methods highly valuable for creating diverse libraries of this compound derivatives for various applications.

Reactions Involving Organolithium Derivatives

The synthesis of this compound can be efficiently achieved through the reaction of organolithium derivatives with lithium carboxylates. Specifically, the reaction of phenyllithium (B1222949) with lithium 2-furoate yields a dilithium (B8592608) salt intermediate. rsc.org Subsequent hydrolysis of this intermediate produces this compound. This method is also applicable for the synthesis of other substituted benzophenones. rsc.org

Organolithium compounds are highly reactive nucleophiles and strong bases, often more reactive than Grignard reagents. slideshare.netliu.edu They are typically prepared by the reaction of an alkyl or aryl halide with lithium metal or through metal-halogen exchange. slideshare.netwikipedia.org The high reactivity of organolithium reagents necessitates anhydrous conditions for the reactions to proceed effectively. liu.edu

Table 1: Synthesis of Ketones via Reaction of Organolithium Derivatives with Lithium Carboxylates

| Organolithium Derivative | Lithium Carboxylate | Product |

| Phenyllithium | Lithium 2-furoate | This compound |

| Phenyllithium | Lithium benzoate | Benzophenone (B1666685) |

Addition of Phenylmagnesium Bromide to Furan Systems

Grignard reagents, such as phenylmagnesium bromide, provide another important route for the synthesis of this compound and its derivatives. The addition of phenylmagnesium bromide to furan-based substrates can lead to the formation of the desired ketone. While this compound itself reacts with Grignard reagents to form tertiary alcohols, hindered ketones derived from furan undergo conjugate addition where the furan ring is attacked. scribd.com For example, 2-mesitoylbenzofuran reacts with phenylmagnesium bromide to yield 2-mesitoyl-3-phenyl-2,3-dihydrobenzofuran. scribd.com

The preparation of Grignard reagents like phenylmagnesium bromide is a standard procedure involving the reaction of an aryl halide, such as bromobenzene, with magnesium metal in an ether solvent. orgsyn.orgmiracosta.eduyoutube.com The resulting organomagnesium compound can then be reacted with various electrophiles. miracosta.edu In the context of synthesizing furan derivatives, the reaction of furfural (B47365) with a Grignard reagent is a viable method for producing furan-based alcohols, which can be further transformed. dur.ac.uk

Table 2: Reactivity of Phenylmagnesium Bromide with Furan Derivatives

| Furan Substrate | Product Type |

| 2-Furoic acid derivative | This compound |

| 2-Mesitoylbenzofuran | Conjugate addition product |

Photochemical Synthesis Routes

Photochemical reactions offer unique pathways for the synthesis and modification of benzoylfuran structures, often proceeding under mild conditions. These methods include metal-free cyclizations, oxetane (B1205548) formation, and the development of photosensitive systems.

Metal-free photochemical reactions represent an environmentally favorable approach to synthesizing substituted benzo[b]furans. One such method involves the one-step reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.gov This reaction proceeds via an aryl cation intermediate, leading to the tandem formation of an aryl-C and a C-O bond. nih.gov The use of readily available chlorophenols instead of more expensive bromo or iodo analogs enhances the green credentials of this procedure. nih.gov While this specific example leads to benzo[b]furans, the underlying principles of photochemical cyclization can be adapted for the synthesis of various furan derivatives.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for forming four-membered oxetane rings. wikipedia.orgmdpi.com This reaction can be applied to furan systems. When furan reacts with a triplet carbonyl compound like benzophenone, it regioselectively produces 2-alkoxyoxetanes. beilstein-journals.org The regioselectivity is governed by the stability of the intermediate triplet biradicals. beilstein-journals.orgnih.gov

The photochemical reaction of furan with various aldehydes and ketones has been studied extensively. photobiology.comrsc.org For instance, the irradiation of 2-furylmethanol in the presence of benzophenone results in a mixture of regioisomeric oxetanes. photobiology.com The selectivity of these reactions can be influenced by substituents on the furan ring. nih.govphotobiology.com In some cases, the initially formed oxetanes can undergo further reactions, such as metathesis. rsc.org Recent studies have also explored visible-light-induced [2+2] cycloadditions between benzophenone and unsaturated compounds, offering a departure from the traditional UV-induced Paternò-Büchi reaction. sci-hub.se

Benzoylfuran moieties can be incorporated into larger molecular systems to create photoswitches and other photoreactive materials. The photochemical reactivity of the benzoylfuran core allows for light-induced changes in the molecular structure and properties. For example, the photolytic splitting of oxetanes derived from quinones, which can be formed through a Paternò-Büchi reaction, has been studied for its relevance to DNA photoproduct repair. csic.es The synthesis of polyimides containing furan groups allows for thermal crosslinking through Diels-Alder reactions, demonstrating the utility of the furan moiety in creating responsive polymer networks. researchgate.net The photochemical behavior of benzofuran derivatives has been investigated, including their synthesis and subsequent photochemical transformations. chemijournal.com

Structure Activity Relationship Sar Studies and Drug Design Pertaining to 2 Benzoylfuran Scaffolds

SAR Analysis in Enzyme Inhibition

The 2-benzoylfuran framework has been extensively explored for its potential to inhibit various enzymes implicated in a range of diseases. Understanding the SAR of these interactions is crucial for the rational design of potent and selective inhibitors.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that remove phosphate (B84403) groups from various molecules and are involved in processes like bone mineralization and have been implicated in certain diseases. nih.govpatsnap.com Derivatives of the this compound core have emerged as promising inhibitors of APs.

A series of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, were synthesized and evaluated for their inhibitory activity against alkaline phosphatase. nih.govnih.gov The SAR analysis revealed that the nature and position of substituents on the benzylidene ring significantly influence the inhibitory potency. nih.govnih.gov

Key findings from the SAR studies of aurone (B1235358) derivatives include:

Compounds with hydroxyl and methoxy (B1213986) substitutions on the benzylidene ring generally exhibited strong inhibitory activity. nih.gov

Specifically, compounds with IC50 values ranging from 1.055 to 2.326 μM demonstrated excellent inhibitory potential, with some being more potent than the standard inhibitor KH2PO4. nih.govnih.gov

One of the most potent compounds in the series featured a di-substituted benzylidene ring, suggesting that multiple substitutions can enhance binding to the enzyme's active site. nih.gov

Table 1: Alkaline Phosphatase Inhibitory Activity of Selected 2-Benzylidenebenzofuran-3(2H)-one Derivatives

| Compound | Substituents | IC50 (μM) |

|---|---|---|

| 12 | 2-OH | 2.163 ± 0.048 |

| 15 | 4-OH, 3-OCH3 | 2.146 ± 0.056 |

| 16 | 3-OH, 4-OCH3 | 2.132 ± 0.034 |

| 18 | 3,4-diOH | 1.154 ± 0.043 |

| 20 | 2,4-diOH | 1.055 ± 0.029 |

| 21 | 2,5-diOH | 2.326 ± 0.059 |

| Standard (KH2PO4) | - | 2.80 ± 0.065 |

Data sourced from a study on 2-benzylidenebenzofuran-3(2H)-ones as alkaline phosphatase inhibitors. nih.govnih.gov

Molecular docking studies have further elucidated the binding modes of these inhibitors, providing a rationale for their observed activities and guiding the design of future inhibitors. The Lineweaver-Burk plots indicated that the most potent derivative acts as a non-competitive inhibitor. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are key targets for anti-inflammatory drugs. nih.gov The 2-arylbenzofuran scaffold, an isostere of the anti-inflammatory indole (B1671886) moiety, has been investigated for its COX inhibitory potential, particularly for selective COX-2 inhibition. mdpi.com

A study involving 58 naturally occurring and synthetic 2-arylbenzofurans revealed important structural requirements for COX-2 inhibition. mdpi.com The SAR analysis, supported by molecular docking and 3D-QSAR studies, highlighted the following:

The presence of bulky substituents at specific positions on the benzofuran (B130515) and the 2-aryl moieties can enhance inhibitory activity. Favorable steric bulk at positions C3', C5, and C7 of the 2-arylbenzofuran scaffold was associated with improved COX-2 inhibition. mdpi.com

The electrostatic and steric fields around the molecule play a crucial role. The 3D-QSAR model indicated that specific substitutions could significantly improve the inhibitory potency. mdpi.com

Four hit compounds were identified as promising leads for the development of novel COX-2 inhibitors based on the 2-arylbenzofuran framework. mdpi.com

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the food and cosmetic industries. nih.govmdpi.com Several this compound and related benzofuran derivatives have been identified as potent tyrosinase inhibitors.

SAR studies have provided insights into the features that govern the tyrosinase inhibitory activity of these compounds:

Substitution on the Benzofuran Ring: Preliminary computational SAR studies on benzofuran derivatives indicated that the introduction of a small polar group, such as a hydroxyl (-OH) group, on the benzofuran moiety enhances binding to the tyrosinase enzyme. Conversely, bulky groups on the benzofuran ring tend to decrease binding affinity. londonmet.ac.uk

The Role of the 2-Aryl Group: In a series of 2-arylbenzofurans from Morus species, the dihydroxylated B-ring was found to be crucial for potent tyrosinase inhibition. researchgate.net For instance, mulberrofuran G displayed significantly higher inhibition of L-tyrosine oxidation compared to kojic acid. mdpi.com

Chalcone (B49325) Derivatives: A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives (furan-chalcones) were synthesized and evaluated. A compound bearing a 2,4-dihydroxy substitution on the benzylidene ring showed exceptionally potent tyrosinase inhibitory activity, with IC50 values in the nanomolar range for both monophenolase and diphenolase activity. mdpi.com This highlights the importance of the substitution pattern on the phenyl ring of the chalcone scaffold.

Table 2: Tyrosinase Inhibitory Activity of a Selected Furan-Chalcone Derivative

| Compound | Substrate | IC50 (µM) |

|---|---|---|

| 8 (2,4-dihydroxy substitution) | L-tyrosine (monophenolase) | 0.0433 ± 0.0016 |

| L-DOPA (diphenolase) | 0.28 ± 0.01 | |

| Kojic Acid (Standard) | L-tyrosine (monophenolase) | 19.97 ± 0.36 |

| L-DOPA (diphenolase) | 33.47 ± 0.05 |

Data from a study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives as tyrosinase inhibitors. mdpi.com

Kinetic studies have shown that these potent inhibitors often act in a competitive or mixed-type inhibitory manner. mdpi.commdpi.com Molecular docking simulations have further supported the SAR findings, showing interactions with key residues in the active site of tyrosinase. mdpi.commdpi.com

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. Inhibition of tubulin polymerization is a well-established strategy in anticancer therapy. researchgate.net Benzofuran derivatives have emerged as a significant class of tubulin polymerization inhibitors, often interacting with the colchicine (B1669291) binding site. researchgate.net

SAR studies on various benzofuran-based compounds have revealed key structural features for potent tubulin inhibition:

Substitutions at C2 and C7: In a series of trimethoxyacetophenone-based benzofuran derivatives, the introduction of a hydroxyl group at C7 and a substituent at C2, as seen in the compound BNC105, significantly improved anticancer activity, with a tubulin inhibition IC50 of 0.8 μM. mdpi.comnih.gov The C7-hydroxyl group acts as a hydrogen bond donor, while the C2-substituent helps maintain the active cis-conformation. mdpi.comnih.gov

Dihydrobenzofuran Lignans: A series of 2-phenyl-dihydrobenzofuran derivatives were identified as a new class of antimitotic agents that inhibit tubulin polymerization. nih.gov One compound, the dimerization product of caffeic acid methyl ester, showed promising activity with an average GI50 value of 0.3 μM and inhibited tubulin polymerization by 50% at a concentration of 13 ± 1 μM. nih.gov The stereochemistry was found to be important, with the 2R, 3R-enantiomer being twice as active as the racemic mixture. nih.gov

Hybrid Molecules: Indole-based 1,2,4-triazole (B32235) derivatives have been designed as tubulin polymerization inhibitors. One promising compound from this series effectively inhibited tubulin polymerization with an IC50 value of 8.3 μM and was shown through molecular docking to occupy the colchicine-binding site. rsc.org

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Benzofuran Derivatives

| Compound | Scaffold | IC50 (µM) |

|---|---|---|

| BNC105 | Trimethoxyacetophenone-based benzofuran | 0.8 |

| Compound 9p | Indole-based 1,2,4-triazole hybrid | 8.3 |

| Compound 2b | Dihydrobenzofuran lignan | 13 ± 1 |

Data compiled from various studies on benzofuran derivatives as tubulin polymerization inhibitors. mdpi.comnih.govnih.govrsc.org

Inhibition of Other Enzyme Targets (e.g., DNA Gyrase B, mPTPB)

The versatility of the benzofuran scaffold extends to the inhibition of other critical enzymes.

Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB): This enzyme is a virulence factor for Mycobacterium tuberculosis. A benzofuran salicylic (B10762653) acid scaffold was optimized to yield a highly potent (IC50 = 38 nM) and selective inhibitor of mPTPB. mdpi.comnih.govnih.gov This demonstrates the potential of benzofuran derivatives in developing novel anti-tuberculosis agents. Another combinatorial library of bidentate benzofuran salicylic acid derivatives, assembled via click chemistry, also yielded a potent and selective mPTPB inhibitor. ubc.ca

SAR in Anticancer Chemotherapy

Benzofuran derivatives have shown significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes like tubulin polymerization and receptor tyrosine kinase signaling. mdpi.comresearchgate.netnih.gov

The SAR of benzofuran derivatives in anticancer activity is multifaceted:

Substitutions at C2: Early SAR studies identified that substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic groups are crucial for cytotoxic activity. mdpi.comnih.gov

Halogenation: The position of halogen atoms on the benzofuran ring is a critical determinant of biological activity. mdpi.com For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a 2-fold increase in potency and inhibitory activity. mdpi.com

Hybrid Scaffolds: The fusion of the benzofuran ring with other heterocyclic systems like triazole, piperazine (B1678402), and imidazole (B134444) has led to potent cytotoxic agents. mdpi.comnih.gov For example, quinazolinone- and imidazolium-based benzofuran derivatives have been synthesized, leveraging the anticancer properties of these privileged scaffolds. nih.gov

Targeting VEGFR-2: Chalcone and thiopyrimidine benzofuran derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. One derivative, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, exhibited an IC50 value for VEGFR-2 inhibition higher than the reference drug Sorafenib. rsc.org

Targeting EGFR: Benzofuran-indole hybrids have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in non-small-cell lung cancer. One such hybrid potently inhibited EGFR and its downstream signaling pathways. mdpi.com

Table 4: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Series | Target/Cell Line | Activity |

|---|---|---|

| BNC105 | Tubulin | IC50 = 0.8 μM |

| Compound 13d | Breast (MCF-7) and Colon (SW480) cancer cells | IC50 = 0.08 to 0.55 μM |

| Bromovisnagin (4) | Various cancer cell lines | IC50 = 3.67 × 10⁻¹³ to 7.65 × 10⁻⁷ μM |

| Compound 8aa | EGFR in NSCLC cells | Potent inhibition |

Data compiled from studies on the anticancer activity of benzofuran derivatives. mdpi.comnih.govrsc.orgmdpi.com

Cytotoxic Activity and Selectivity Mechanisms

SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring are critical for cytotoxic activity. nih.govmdpi.com The introduction of ester or heterocyclic rings at this position has been shown to be important for the compound's ability to kill cancer cells. nih.govmdpi.com

The benzoyl group itself contributes to the cytotoxic effects by enhancing DNA intercalation. vulcanchem.com The planar nature of the benzofuran core facilitates π-π stacking interactions with biological targets. vulcanchem.com The position of substituents on the benzofuran ring is a key determinant of biological activity. For instance, a bromine atom at the C-3 position of the benzofuran ring has been associated with significant cytotoxic activity against leukemia cells, without affecting normal cells. nih.govmdpi.com Halogen substitutions, in general, have been found to impart considerable cytotoxicity. nih.gov

Furthermore, the addition of a piperazine substituent can improve solubility and target affinity. vulcanchem.com Some 2-benzoylbenzofuran derivatives have shown 5–10 times greater selectivity for cancer cells over normal cells. vulcanchem.com The selectivity of these compounds is a significant factor, given the potential for damage to healthy cells during cancer treatment. nih.gov

In some derivatives, the presence of an N-phenethyl carboxamide group significantly enhances antiproliferative activity, which can be further boosted by a morpholinyl substitution at the para position of the N-phenethyl ring. nih.gov The replacement of a phenolic hydroxyl group with a triflylamide, another hydrogen-bond donor, maintained the compound's cytotoxicity, whereas using a hydrogen-bond acceptor diminished its activity. nih.gov

Table 1: Cytotoxicity of Selected 2-Benzoylbenzofuran Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 1 | K562 (Leukemia) | 5 |

| HL60 (Leukemia) | 0.1 | |

| Compound 9 | SQ20B (Head and Neck) | 0.46 |

| 2.36 | 4T1 (Breast) | 2.1 ± 0.3 |

| MIA PaCa-2 (Pancreatic) | 3.8 ± 0.5 | |

| WiDr (Colon) | 4.2 ± 0.6 | |

| 2.40 | 4T1 (Breast) | 2.4 ± 0.4 |

| MIA PaCa-2 (Pancreatic) | 7.9 ± 1.1 | |

| WiDr (Colon) | 8.1 ± 1.3 |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected 2-benzoylbenzofuran derivatives against various cancer cell lines, demonstrating their cytotoxic potential.

Mechanistic studies suggest that some of these compounds act by inhibiting the mTOR pathway and inducing apoptosis mediated by caspase-3. vulcanchem.com The generation of reactive oxygen species (ROS) is another mechanism contributing to the cytotoxic effects of some derivatives. mdpi.comnih.gov The selective toxicity of certain nanocomposites in cancer cells compared to non-cancerous cells may be linked to differences in mitochondrial structure and function between these cell types. mdpi.com

SAR in Antimicrobial, Antibacterial, and Antifungal Agents

The this compound core is a valuable pharmacophore for developing antimicrobial agents. researchgate.netrsc.org SAR studies have provided insights into the structural features that govern their activity.

For antibacterial activity , the electronic properties of substituents play a key role. Electron-withdrawing groups, particularly in the ortho position of the benzofuran ring and the para position of the aryl ring, tend to increase potency. nih.gov Conversely, electron-donating groups often weaken antibacterial activity. nih.gov For instance, compounds with two bromo substituents at C-5 of the benzofuran and C-4 of the phenyl ring showed excellent activity against various bacterial strains. nih.gov Hydroxyl substitutions at the C-3 and C-4 positions also resulted in good antibacterial activity, while a hydroxyl group at the C-2 position did not enhance activity. nih.gov Substitutions at the C-6 and C-3 positions have been found to significantly impact antibacterial activity and strain specificity, with a hydroxyl group at C-6 leading to excellent activity. nih.gov

In the realm of antifungal agents , the benzofuran, pyrazoline, and thiazole (B1198619) moieties are considered essential for activity. nih.gov Some benzofuran-5-ol (B79771) derivatives have shown potent antifungal activity, completely inhibiting the growth of various fungal species. nih.gov Modification of the C-2 position of certain benzofuran derivatives has led to the discovery of potent inhibitors of fungal N-myristoyltransferase, an essential enzyme for fungal viability. nih.gov Amiodarone, a benzofuran derivative, exhibits broad-spectrum antifungal activity by mobilizing intracellular calcium. researchgate.net SAR studies on azole derivatives, a major class of antifungals, have shown that compounds with two or three aromatic rings, with at least one being halogen-substituted, are the most potent. slideshare.netnih.gov

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Type | Target Organism(s) | Key SAR Findings |

| 2-Benzoylbenzofurans | Bacteria | Electron-withdrawing groups enhance activity; electron-donating groups decrease activity. nih.gov |

| Bromo-substituted Benzofurans | Bacteria | Two bromo groups at C-5 (benzofuran) and C-4 (phenyl) lead to excellent activity. nih.gov |

| Hydroxylated Benzofurans | Bacteria | -OH at C-3 and C-4 improves activity; -OH at C-6 provides excellent activity. nih.gov |

| Benzofuran-5-ol Derivatives | Fungi | Potent and broad-spectrum antifungal activity. nih.gov |

| C-2 Modified Benzofurans | Fungi (Candida) | Inhibition of N-myristoyltransferase. nih.gov |

| Amiodarone | Fungi | Broad-spectrum activity via intracellular calcium mobilization. researchgate.net |

This table highlights key structure-activity relationship findings for various benzofuran derivatives against bacteria and fungi.

SAR in Anti-inflammatory and Immunomodulatory Agents

The this compound scaffold is a promising starting point for the development of anti-inflammatory and immunomodulatory drugs. mdpi.comnih.gov The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key inflammatory mediators and pathways.

SAR studies have shown that methoxy groups at the C5 and C7 positions of the benzofuran ring can enhance the inhibition of the NF-κB pathway, a central regulator of inflammation. vulcanchem.com The hybridization of the benzofuran scaffold with other heterocyclic moieties, such as piperazine, has yielded compounds with significant anti-inflammatory effects. mdpi.comnih.gov For example, certain piperazine/benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov

Two new benzofuran derivatives isolated from Liriope spicata var. prolifera, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, exhibited significant inhibitory activity against neutrophil respiratory burst. nih.gov This indicates their potential as immunomodulatory agents.

The dual inhibition of COX-2 and 5-LOX by certain methoxylated derivatives positions them as potential candidates for treating conditions like rheumatoid arthritis. vulcanchem.com

SAR in Other Therapeutic Areas (e.g., Antiviral, Neuroprotective, Vasodilation)

The versatility of the this compound scaffold extends to other therapeutic areas, including antiviral, neuroprotective, and vasodilatory applications. mdpi.com

Antiviral Activity: While the provided search results mention the antiviral properties of benzofuran derivatives, specific SAR studies focusing on this compound in this context are not detailed. nih.govmdpi.com

Neuroprotective Activity: Benzofuran derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govmdpi.comnih.gov A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective effects. nih.gov SAR studies revealed that a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position were important for neuroprotection against excitotoxicity. nih.gov R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane has been investigated for its neuroprotective effects in Parkinson's disease, with its activity depending on the stereochemistry and the presence of a propargyl or propyl group at the amino residue. nih.gov

Vasodilation: Some benzofuran derivatives have been designed as effective vasodilators. mdpi.com However, specific SAR details for this compound in this application are not extensively covered in the provided search results.

Adenosine (B11128) Receptor Antagonism: A series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives were synthesized and evaluated as antagonists for adenosine A1 and A2A receptors, which are targets for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The results indicated that C6,7-di-methoxy substitution on the benzofuran ring combined with a meta-methoxy substitution on the benzoyl ring was beneficial for affinity and activity at both A1 and A2A receptors. nih.gov One compound, (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone, showed good affinity for both receptor subtypes and was identified as a lead-like compound for further optimization. nih.gov

Pharmacophore Identification and Lead Optimization Strategies for this compound Derivatives

The process of drug discovery involves identifying a "hit" compound from a large library, followed by a "hit-to-lead" phase to generate more potent and selective lead compounds, and finally, lead optimization to produce a clinical candidate. upmbiomedicals.comuu.se For this compound derivatives, this process involves identifying the key structural features (the pharmacophore) responsible for biological activity and then systematically modifying the structure to improve its drug-like properties. upmbiomedicals.combiobide.com

Pharmacophore Identification: A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For this compound derivatives, the pharmacophore often includes:

The planar benzofuran ring system for π-π stacking interactions. vulcanchem.com

The benzoyl group, which can act as a hydrogen bond acceptor and contributes to steric and electronic properties. vulcanchem.com

Specific substitution patterns on both the benzofuran and benzoyl rings that dictate potency and selectivity. nih.govnih.gov For example, in antimicrobial agents, electron-withdrawing groups are a key feature, while for adenosine receptor antagonists, specific methoxy substitutions are crucial. nih.govnih.gov

Lead Optimization Strategies: Once a lead compound is identified, lead optimization aims to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. upmbiomedicals.combiobide.com Common strategies include:

Structural Modifications: Systematically altering the substituents on the this compound scaffold. biobide.com This can involve changing the position, number, and nature of functional groups to improve target binding and reduce off-target effects. biobide.com For example, adding piperazine moieties can improve solubility and bioactivity. vulcanchem.com

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve the compound's profile. For instance, replacing a hydroxyl group with a triflylamide group maintained cytotoxic activity in one study. nih.gov

Computational Design: Utilizing Quantitative Structure-Activity Relationship (QSAR) models to predict the bioactivity of new analogs and guide synthetic efforts. vulcanchem.comubaya.ac.id

Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. saromics.comopenaccessjournals.com

Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activity. mdpi.comnih.gov

Through these iterative cycles of design, synthesis, and testing, the properties of 2-benzofuran derivatives can be fine-tuned to develop promising new therapeutic agents. saromics.comnih.gov

Computational Chemistry and Molecular Modeling of 2 Benzoylfuran Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex. wikipedia.orgmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. For derivatives of the 2-benzoylfuran scaffold, molecular docking studies have been pivotal in elucidating their mechanism of action against various biological targets.

For instance, in the pursuit of novel anticancer agents, benzofuran (B130515) derivatives have been docked into the active sites of various cancer-related proteins. Studies on benzofuran-pyrazole hybrids identified compound 4c as a promising c-Src kinase inhibitor. nih.gov Molecular docking of 4c into the ATP binding pocket of c-Src revealed key interactions responsible for its inhibitory activity. nih.gov Similarly, benzofuran fused pyrimidine/pyrazole Schiff base derivatives were docked into the active site of a transferase (PDB ID: 4ANM) to understand their anticancer potential. jrespharm.com The most active compounds, 8c and 9c, exhibited pi-pi stacking interactions with Phe 113 and carbon-hydrogen bonds with Gly 48, Asn 118, and Val 116. jrespharm.com

In another study targeting cancer, benzofuran–oxadiazole and benzofuran–triazole hybrids were synthesized and evaluated for their anticancer activity against the A549 lung cancer cell line. mdpi.com The most potent compound, 5d, was subjected to molecular docking studies against a target protein, which helped in understanding its conformational arrangement and significant potency. mdpi.com Furthermore, some newly synthesized benzofuran derivatives were computationally studied as inhibitors of PI3K and VEGFR-2, where docking was used to estimate their binding affinity. researchgate.net

The application of molecular docking extends to other therapeutic areas as well. Benzofuran derivatives have been investigated as potential antitubercular agents by docking them against the NarL protein of Mycobacterium tuberculosis. nih.gov One compound, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, was found to be stable in the active site. nih.gov Additionally, in the context of Alzheimer's disease, molecular docking simulations of pyrazole- and benzofuran-based derivatives against acetylcholinesterase (AChE) have been performed to guide the design of potent inhibitors. frontiersin.orgnih.gov

The following table summarizes representative molecular docking studies involving benzofuran derivatives, highlighting the target protein and key findings.

| Derivative Class | Target Protein | Key Findings |

| Benzofuran-pyrazole hybrids | c-Src Kinase | Compound 4c binds effectively to the ATP pocket, suggesting a mechanism for its anticancer activity. nih.gov |

| Benzofuran fused pyrimidine/pyrazole Schiff bases | Transferase (4ANM) | Active compounds form pi-pi stacking and hydrogen bonds with key residues. jrespharm.com |

| Benzofuran–oxadiazole hybrids | Lung Cancer Target | Compound 5d shows significant potency, with its spatial arrangement contributing to its activity. mdpi.com |

| Benzofuran derivatives | PI3K and VEGFR-2 | Docking studies helped in estimating the binding affinity of synthesized compounds as anticancer agents. researchgate.net |

| Benzofuran derivatives | M. tuberculosis NarL | Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate showed stable binding in the active site. nih.gov |

| Pyrazole- and benzofuran-based derivatives | Acetylcholinesterase (AChE) | Provided insights into binding modes for designing inhibitors for Alzheimer's disease. frontiersin.orgnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. uu.nl This technique is crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for understanding the dynamic nature of binding interactions. nih.govnih.gov

In the study of this compound derivatives, MD simulations have been employed to validate docking results and to analyze the stability of the ligand in the binding pocket of the target protein. For instance, after docking benzofuran derivatives into the active site of the M. tuberculosis NarL protein, a 10 ns MD simulation was performed. nih.gov The simulation showed that the compound was stabilized at the active site, confirming the docking prediction. nih.gov

Similarly, MD simulations were used to examine the thermodynamic stability of pyrazole-based ligands complexed with the AChE enzyme over a 100 ns timeframe. frontiersin.orgnih.gov The simulations, performed using the Desmond program, confirmed an excellent level of molecular stability for the tested compounds within the target receptor, with minimal conformational changes. frontiersin.orgnih.gov The root-mean-square deviation (RMSD) of the protein-ligand complexes remained stable, indicating a strong binding interaction. mdpi.com The root-mean-square fluctuation (RMSF) analysis further provided insights into the flexibility of different regions of the protein upon ligand binding. frontiersin.org

MD simulations are also valuable for studying the conformational properties of the this compound molecule itself. Early studies on this compound suggested that the benzoyl and furan (B31954) rings are twisted with respect to the carbonyl plane due to steric reasons. The O,O-trans conformation is generally more stable, especially in non-polar environments. MD simulations can provide a more dynamic and quantitative picture of the relative twist angles of the rings and the conformational equilibrium under different conditions.

The table below outlines examples of MD simulations applied to systems containing benzofuran derivatives.

| System | Simulation Time | Key Findings |

| Benzofuran derivative in M. tuberculosis NarL | 10 ns | The ligand remained stably bound in the active site throughout the simulation. nih.gov |

| Pyrazole-based ligands in AChE | 100 ns | The protein-ligand complexes showed excellent thermodynamic stability with minimal conformational changes. frontiersin.orgnih.gov |

| Known inhibitors in SIRT2 | 20 ns | All compounds established favorable binding interactions and stable binding poses after about 10 ns. uu.nl |

| Ligand poses in various proteins | Multiple parallel runs | Correctly docked poses were generally more stable than incorrect decoy poses during MD simulations. nih.govnih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. nih.gov These methods allow for the calculation of various molecular properties that govern chemical behavior.

Ab-initio molecular orbital calculations have been performed on this compound to determine its preferred conformation. These calculations helped in locating the minimum energy conformations on the potential energy surface, confirming that the O,O-trans form is the most stable. Such studies are crucial for understanding the intrinsic structural preferences of the molecule.

DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often calculated to predict the reactive sites of a molecule. semanticscholar.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. epstem.net For benzofused thieno jrespharm.commdpi.comfurans, DFT calculations have been used to analyze their reactivity in electrophilic substitution reactions, with the results showing good correlation with experimental observations. semanticscholar.org

Furthermore, quantum chemical calculations can predict various electronic properties, including Mulliken atomic charges, dipole moments, and molecular electrostatic potentials (MEP). epstem.netijsrst.com The MEP map is particularly useful for identifying the electron-rich and electron-deficient regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For derivatives of this compound, these calculations can guide chemical modifications to enhance their reactivity or biological activity. For example, in a study of benzoic acid derivatives as potential SARS-CoV-2 inhibitors, DFT computations were used to perform a quantum chemical reactivity analysis. nih.gov

The following table presents key parameters that are typically determined through quantum chemical calculations and their significance.

| Parameter | Significance |

| HOMO Energy | Indicates the ability of a molecule to donate electrons; related to reactivity towards electrophiles. epstem.net |

| LUMO Energy | Indicates the ability of a molecule to accept electrons; related to reactivity towards nucleophiles. epstem.net |

| HOMO-LUMO Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. epstem.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov |

| Mulliken Atomic Charges | Provides the charge distribution on each atom in the molecule. epstem.net |

| Optimized Molecular Geometry | Predicts the most stable three-dimensional structure of the molecule. epstem.net |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

2D-QSAR studies have been successfully applied to benzofuran-based derivatives. In one study, a statistically significant 2D-QSAR model was developed for a series of benzofuran-based vasodilators. mdpi.comnih.gov The model, which had a high correlation coefficient (R² = 0.816), helped to explore the factors governing their pharmacological properties. mdpi.comnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the three-dimensional properties of molecules and their activity. nih.govmdpi.com These studies generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For example, 3D-QSAR studies on a series of furanone derivatives as antibacterial agents were carried out to determine the structural requirements for their activity. neliti.com The analysis suggested that both steric and electrostatic descriptors are important for the interaction with the target. neliti.com In another study, CoMFA and CoMSIA approaches were used to investigate 3-benzofuranyl-4-indolyl-maleimides as GSK-3β inhibitors. nih.gov The resulting models provided insights into the correct binding mode of these inhibitors. Docking-based 3D-QSAR studies have also been performed for 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, where the contour maps were used to understand the structure-activity relationship based on ligand-enzyme interactions. mdpi.com

The table below summarizes key aspects of QSAR studies on benzofuran and related heterocyclic systems.

| QSAR Method | Compound Class | Key Findings |

| 2D-QSAR | Benzofuran-based vasodilators | Developed a statistically significant model (R² = 0.816) that described the bioactivity of the synthesized analogs. mdpi.comnih.gov |

| 3D-QSAR (kNN-MFA) | Furanone derivatives | The model indicated that both steric and electrostatic properties are crucial for antibacterial activity. neliti.com |

| 3D-QSAR (CoMFA/CoMSIA) | 3-Benzofuranyl-4-indolyl-maleimides | Helped determine the correct binding mode for GSK-3β inhibitors and provided predictive models for their inhibitory potency. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | 1,3,4-oxadiazol-2-one derivatives | Generated contour maps that guided the understanding of structure-activity relationships for FAAH inhibitors. mdpi.com |

Chemoinformatics and Virtual Screening Applications in Drug Discovery

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. mdpi.com It plays a crucial role in modern drug discovery, particularly through the application of virtual screening. wikipedia.org Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgmedchemexpress.com This approach is faster and more cost-effective than experimental high-throughput screening (HTS). medchemexpress.com

Virtual screening can be broadly categorized into two types: ligand-based and structure-based. Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules to identify new compounds with similar properties. nuvisan.com QSAR models and pharmacophore modeling are common LBVS techniques. Structure-based virtual screening (SBVS), on the other hand, utilizes the 3D structure of the target protein to dock and score potential ligands from a database. wikipedia.org

For compound classes like this compound, virtual screening can be employed to explore vast chemical spaces and identify novel hit compounds. wuxibiology.com Large virtual libraries, which can contain billions of "make-on-demand" molecules, can be screened against a specific target. wuxibiology.com The top-ranking compounds can then be synthesized and tested experimentally, significantly streamlining the drug discovery process. nuvisan.com

Chemoinformatics tools are also used to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds. For example, Lipinski's rule of five is a widely used filter to assess the oral bioavailability of a compound. nih.gov In a study of benzofuran-pyrazole hybrids, the fulfillment of Lipinski's rule, along with the ADME profile, supported the potential of compound 4c as a drug candidate. nih.gov

The following table highlights the key applications of chemoinformatics and virtual screening in the context of drug discovery for scaffolds like this compound.

| Application | Description | Relevance to this compound |

| Ligand-Based Virtual Screening | Identifies new compounds based on the similarity to known active molecules using methods like QSAR and pharmacophore modeling. nuvisan.com | Can be used to find novel this compound derivatives with similar activities to known bioactive compounds. |

| Structure-Based Virtual Screening | Docks and scores large libraries of compounds against the 3D structure of a target protein to identify potential binders. wikipedia.org | Enables the screening of extensive compound libraries to discover new this compound-based inhibitors for specific targets. |

| ADME/Toxicity Prediction | Predicts the pharmacokinetic and toxicological properties of compounds using computational models. | Helps in the early-stage filtering of this compound derivatives to prioritize those with favorable drug-like properties. nih.gov |

| Library Design | Designs focused or diverse compound libraries for synthesis and screening. | Can be used to create virtual libraries of this compound derivatives for in silico screening. |

| Data Mining | Analyzes large chemical and biological datasets to identify trends and relationships. nuvisan.com | Can help in understanding the structure-activity relationships of a series of this compound analogs. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-benzoylfuran derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

In ¹H NMR spectra of this compound derivatives, the protons on the furan (B31954) and benzene (B151609) rings typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling constants are influenced by the nature and position of substituents. For instance, electron-withdrawing groups tend to deshield nearby protons, shifting their signals to higher chemical shifts (downfield).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the benzoyl group is typically observed at a characteristic downfield chemical shift (δ > 180 ppm). The chemical shifts of the furan and benzene ring carbons are also sensitive to substituent effects. scielo.org.mx

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, which is particularly useful for complex derivatives with overlapping signals in the 1D spectra. scielo.org.mx

| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| H-3' | 7.20-7.30 | C-2' | 154-156 |

| H-4' | 6.60-6.70 | C-3' | 112-114 |

| H-5' | 7.60-7.70 | C-4' | 124-126 |

| H-2/H-6 | 7.90-8.10 | C-5' | 147-149 |

| H-3/H-5 | 7.50-7.60 | C=O | 182-185 |

| H-4 | 7.60-7.70 | C-1 | 137-139 |

| C-2/C-6 | 129-131 | ||

| C-3/C-5 | 128-130 | ||

| C-4 | 132-134 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the this compound scaffold.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound and its derivatives. These methods provide a molecular fingerprint that is sensitive to changes in bond strength, molecular geometry, and intermolecular interactions.

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band is influenced by the electronic effects of substituents on both the furan and benzene rings. The spectrum also displays characteristic bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-O-C stretching of the furan ring (around 1250-1050 cm⁻¹). nih.govscifiniti.com

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Raman spectroscopy is particularly useful for studying symmetric vibrations and for monitoring reactions in aqueous media due to the weak Raman scattering of water. nih.gov

Both IR and Raman spectroscopy can be used for reaction monitoring. For example, the disappearance of the carbonyl band of a starting material and the appearance of a new band corresponding to the product can be used to follow the progress of a reaction involving the benzoyl group. keyanzhidian.com

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1680 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Furan Ring C-O-C Stretch | 1250 - 1050 | Strong |

Advanced Mass Spectrometry for Metabolite Identification and Reaction Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. Advanced MS techniques are crucial for identifying metabolites of this compound and for analyzing reaction pathways.

In electron ionization (EI-MS), this compound typically shows a prominent molecular ion peak (M⁺•). The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group. Common fragments include the benzoyl cation (C₆H₅CO⁺, m/z 105) and the furanoyl cation (C₄H₃OCO⁺, m/z 95). The fragmentation of substituted derivatives can provide valuable information about the nature and position of the substituents. nih.govmiamioh.edu

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures and is widely used for metabolite identification. nih.govijpras.com The metabolic fate of this compound can be investigated by incubating the compound with liver microsomes or other biological systems and analyzing the resulting mixture by LC-MS. Common metabolic transformations include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, which greatly aids in their identification. europa.eumdpi.com Tandem mass spectrometry (MS/MS) experiments, where a specific metabolite ion is isolated and fragmented, provide structural information for definitive identification. ijpras.com

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺• | 172 | Molecular ion of this compound |

| [M - H]⁺ | 171 | Loss of a hydrogen atom |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₄H₃O]⁺ | 67 | Furyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms in the crystal lattice.

The crystal structure of a this compound derivative provides precise information about bond lengths, bond angles, and torsion angles. scirp.org This information is crucial for understanding the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. mdpi.com

For this compound, a key structural feature is the dihedral angle between the furan and benzene rings, which indicates the degree of planarity of the molecule. This, in turn, affects the extent of conjugation between the two aromatic systems and the carbonyl group.

| Parameter | Typical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12 |

| b (Å) | ~9 |

| c (Å) | ~17 |

| β (°) | ~90 |

| Z (molecules per unit cell) | 4 |

Note: The crystallographic parameters are illustrative and will vary for different derivatives of this compound.

Spectroscopic Techniques for Photophysical Studies (e.g., UV-Vis, Fluorescence, Phosphorescence)

UV-Visible (UV-Vis) absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy are used to investigate the electronic transitions and excited-state properties of this compound and its derivatives. researchgate.netnih.gov

The UV-Vis absorption spectrum of this compound typically exhibits strong absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions. msu.edu The positions and intensities of these bands are influenced by the solvent polarity and the electronic nature of substituents. nih.gov

Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Fluorescence is the emission of light from the lowest singlet excited state (S₁) to the singlet ground state (S₀), and it occurs on a nanosecond timescale. Phosphorescence is emission from the lowest triplet excited state (T₁) to the ground state and has a much longer lifetime (microseconds to seconds).

The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. The photophysical properties of this compound derivatives can be tuned by modifying their chemical structure, which is of interest for applications in materials science and as fluorescent probes. mdpi.com

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Solvent |

| Benzofuran (B130515) derivative 1 | 290 | 410 | 0.15 | THF |

| Benzofuran derivative 2 | 340 | 450 | 0.25 | THF |

| Substituted 2-oxo-2H-chromenylpyrazolecarboxylate | 350-400 | 450-500 | - | Various |

Note: Data is for representative benzofuran derivatives and may not be specific to this compound itself. λ_abs is the wavelength of maximum absorption, and λ_em is the wavelength of maximum emission.

Applications of 2 Benzoylfuran Beyond Medicinal Chemistry

Material Science Applications

The structural and electronic characteristics of 2-benzoylfuran and its derivatives make them valuable in the synthesis of advanced materials with tailored properties.

Polymer Chemistry: Synthesis of Polyimides and Diels-Alder Reactions

Furan-containing compounds are increasingly explored as bio-based alternatives to petroleum-based monomers in polymer chemistry. researchgate.netmdpi.com Although direct use of this compound in large-scale polyimide production is not widely documented, the furan (B31954) moiety itself is central to innovative polymer synthesis, particularly through the Diels-Alder reaction. researchgate.netkeyanzhidian.com

The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for creating six-membered rings and has been extensively used in polymer synthesis. wikipedia.org Furan and its derivatives can act as the diene component. Research has shown that even furan derivatives with electron-withdrawing groups, such as 2-furoic acids, can participate in DA reactions, particularly with reactive dienophiles like maleimides. rsc.org This reactivity is crucial for creating crosslinked polymer networks. For instance, the thermal crosslinking of certain high-performance polyimides has been shown to proceed through a Diels-Alder reaction between furan groups within the polymer backbone and other reactive groups, enhancing the material's thermal and mechanical stability. researchgate.netkeyanzhidian.com

Several high-performance polyimides have been synthesized from diamines containing a furan core, such as 2,5-bis[4-(4-aminophenoxy)benzoyl]furan. researchgate.net These polyimides, prepared through polycondensation with commercial dianhydrides, exhibit excellent thermal stability and mechanical strength. researchgate.net The general method for synthesizing polyimides often involves a two-step process: the formation of a poly(amic acid) precursor followed by cyclization to form the imide linkage. vt.edu

Table 1: Properties of Polyimides Derived from Furan-Based Diamine

| Property | Value Range |

|---|---|

| 5% Weight Loss Temperature | > 410 °C |

| Glass Transition Temperature | > 214 °C |

| Tensile Strength | Up to 130 MPa |

| Young's Modulus | Up to 3.2 GPa |

Source: Data compiled from research on polyimides derived from 2,5-bis[4-(4-aminophenoxy)benzoyl]furan. researchgate.net

The crosslinking of these polymers can be achieved via the Diels-Alder reaction, which imparts improved solvent resistance and enhanced thermomechanical properties. researchgate.net This demonstrates the potential of incorporating furan moieties, structurally related to this compound, into advanced polymer architectures.

Photoreactive Materials: Photoswitches, Thermally Activated Delayed Fluorescence (TADF), and Room Temperature Phosphorescence (RTP) Applications

The conjugated system of this compound makes it a candidate for incorporation into photoreactive materials. These materials can change their properties upon exposure to light, making them useful in sensors, optical data storage, and molecular machinery.

Photoswitches: Molecules that can reversibly isomerize between two forms upon light irradiation are known as photoswitches. nih.gov While azobenzene (B91143) is a classic example, other scaffolds are being explored. The annelation of a benzoylfuran ring into a naphthopyran structure has been shown to influence the lifetime of the colored species by favoring the recyclization to the colorless closed form. researchgate.net This highlights how benzofuran-type structures can be used to tune the properties of photoswitchable molecules.

Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting non-emissive triplet excitons. figshare.comacs.orgedinst.com This process relies on molecules with a small energy gap between their singlet and triplet excited states (ΔE_ST). figshare.comfrontiersin.org Researchers have designed and synthesized TADF emitters incorporating a benzoylfuran unit as a weak acceptor linked to donor moieties like carbazole. figshare.comacs.org In one study, a derivative named 3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenylmethanone (2BFu-mTCz) was developed. figshare.com This molecule exhibited a small ΔE_ST of 0.09 eV, confirming its TADF nature. figshare.com The resulting OLED showed promising performance with a maximum external quantum efficiency of 9.6% and sky-blue emission. figshare.com

Table 2: Photophysical Properties of a this compound-Based TADF Emitter (2BFu-mTCz)

| Property | Value |

|---|---|

| Singlet-Triplet Energy Gap (ΔE_ST) | 0.09 eV |

| Photoluminescence Quantum Yield (Solid State) | 40% |

| Maximum External Quantum Efficiency (EQE) | 9.6% |

| Emission Color | Sky-Blue |

Source: Data for the TADF emitter 2BFu-mTCz. figshare.com

Room Temperature Phosphorescence (RTP): RTP is a phenomenon where materials can phosphoresce at room temperature, a property with applications in sensing, bio-imaging, and security devices. magtech.com.cntju.edu.cn Achieving efficient RTP in pure organic materials is challenging but can be facilitated by suppressing non-radiative decay of triplet excitons. nih.govresearchgate.net This is often accomplished by embedding the phosphorescent molecule (phosphor) in a rigid matrix. tju.edu.cnnih.gov The benzophenone (B1666685) core, which is structurally similar to this compound, is a well-known organic phosphor. researchgate.net Recent strategies have focused on designing metal-free organic molecules that exhibit efficient RTP. rsc.org While direct studies on this compound for RTP are not prominent, its benzophenone-like structure suggests its potential as a building block for new RTP materials, where its triplet states could be populated and stabilized within a suitable protective matrix, such as a polymer or a supramolecular gel. magtech.com.cntju.edu.cn

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org In this field, host-guest chemistry plays a pivotal role, involving a larger "host" molecule that encapsulates a smaller "guest" molecule. mdpi.com

Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, van der Waals forces, and π-π interactions. wikipedia.orgwikipedia.org These interactions are fundamental to many biological processes and are harnessed in synthetic systems for sensing and catalysis. mdpi.comrsc.org The aromatic rings and the carbonyl group of this compound provide sites for various non-covalent interactions, including hydrogen bonding (with the carbonyl oxygen) and π-stacking (with the furan and benzene (B151609) rings). These features allow it to be recognized by or act as a component in larger, specifically designed molecular receptors. For example, derivatives of 1,2,3-triazole have been widely used in molecular recognition to bind cations, anions, and neutral molecules. sioc-journal.cn

Design of Host-Guest Complexes